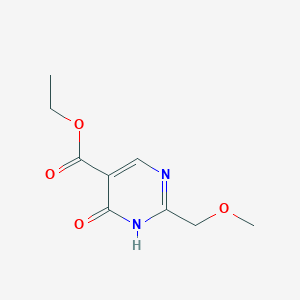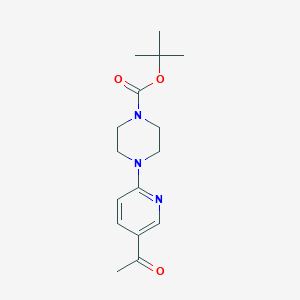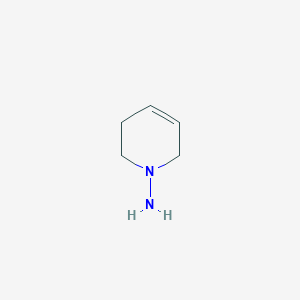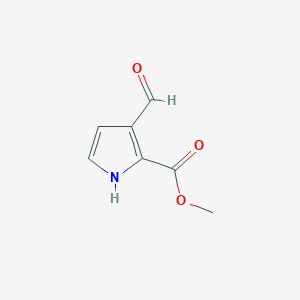![molecular formula C12H13ClO2S B13561753 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({bicyclo[420]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclopropanation of a suitable bicyclic precursor followed by sulfonylation using sulfonyl chloride reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to handle large quantities of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfonamides.
Scientific Research Applications
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is harnessed in various applications, including the modification of enzymes and the development of targeted therapies.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar reactivity due to the presence of chlorine atoms and aniline rings.
Deoxycorticosterone Derivatives: These compounds share structural similarities and biological activity with 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride.
Uniqueness
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its bicyclic structure and the presence of a highly reactive sulfonyl chloride group. This combination of features makes it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C12H13ClO2S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H13ClO2S/c13-16(14,15)12(5-6-12)8-10-7-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2 |
InChI Key |
RXEYJYJSQBXLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2CC3=CC=CC=C23)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)



![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

